BenchChemオンラインストアへようこそ!

9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride

Purity specification Quality control Procurement benchmarking

Unlike the non-hydroxylated analog (CAS 1198286-24-6), this 5-hydroxy spirocyclic building block enables 5 derivatization pathways—esterification, etherification, oxidation, carbamate, sulfonation—for parallel library synthesis. Higher TPSA (~35.3 vs 15.3 Ų) improves aqueous solubility for in vitro/in vivo studies. The 2,9-diazaspiro[5.5]undecane scaffold targets GPCRs (sigma, μ-opioid, orexin, muscarinic), ideal for analgesic & CNS SAR. Batch-specific QC (NMR, HPLC, GC) ensures publication-ready purity.

Molecular Formula C16H26Cl2N2O
Molecular Weight 333.3
CAS No. 2177263-29-3
Cat. No. B2643707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride
CAS2177263-29-3
Molecular FormulaC16H26Cl2N2O
Molecular Weight333.3
Structural Identifiers
SMILESC1CNCC2(C1O)CCN(CC2)CC3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C16H24N2O.2ClH/c19-15-6-9-17-13-16(15)7-10-18(11-8-16)12-14-4-2-1-3-5-14;;/h1-5,15,17,19H,6-13H2;2*1H
InChIKeyQFMNDLZVPCYQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride: A Hydroxyl-Functionalized Spirocyclic Building Block for CNS Drug Discovery


9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride (CAS 2177263-29-3) is a spirocyclic diamine derivative featuring a 2,9-diazaspiro[5.5]undecane core with a benzyl substituent at the 9-position and a secondary alcohol at the 5-position, isolated as the dihydrochloride salt (molecular formula C16H26Cl2N2O, MW 333.30 g/mol) . The 2,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives reported as ligands for sigma receptors, μ-opioid receptors, orexin receptors, and muscarinic receptors [1]. The 5-hydroxy group distinguishes this compound from the widely cataloged non-hydroxylated analog 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1198286-24-6), imparting distinct physicochemical and synthetic properties that are critical for structure-activity relationship (SAR) exploration [2].

Why 9-Benzyl-2,9-diazaspiro[5.5]undecane Analogs Cannot Substitute the 5-Hydroxy Variant in SAR-Driven Programs


The 5-hydroxy group in 9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride is not a passive structural feature; it fundamentally alters the compound's hydrogen bonding capacity, topological polar surface area (TPSA), and synthetic versatility relative to the non-hydroxylated analog 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1198286-24-6) [1]. Substituting a non-hydroxylated analog eliminates the alcohol handle, precluding critical downstream derivatization pathways (e.g., esterification, etherification, oxidation) and reducing aqueous solubility—a key parameter for both in vitro assay compatibility and in vivo pharmacokinetics. The data below demonstrate that these two compounds, while sharing a core scaffold, are not functionally interchangeable in medicinal chemistry workflows where physicochemical fine-tuning and synthetic tractability are paramount .

Quantitative Differentiation Evidence: 9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride vs. Closest Analogs


Commercial Purity Benchmarking: 98% Purity Tier Matches the Highest Available Grade of the Non-Hydroxylated Analog

The target compound is commercially available at 98% purity from multiple independent vendors (CymitQuimica, Leyan, MolCore), directly matching the highest commercial purity specification of the closest non-hydroxylated analog 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride (98% from Bidepharm) . Both hydroxylated and non-hydroxylated variants exceed the purity of the unsubstituted parent scaffold 2,9-diazaspiro[5.5]undecane, which is listed at 97% purity (Achemblock) . Note that some vendors offer the target compound at 95% (AKSci, Bidepharm), making vendor selection a critical procurement variable.

Purity specification Quality control Procurement benchmarking

Batch-Specific Multi-Method Analytical Characterization Reduces Assay Reproducibility Risk

Bidepharm provides batch-specific QC data including NMR, HPLC, and GC for the target compound, ensuring identity verification and purity confirmation prior to use in sensitive biological assays . In contrast, Sigma-Aldrich explicitly states that no analytical data is collected for its 2-Boc-2,9-diazaspiro[5.5]undecane product, a structurally related building block within the same scaffold class . This documentation disparity directly impacts the ability to confirm compound integrity before committing resources to downstream experiments.

Analytical characterization QC documentation Batch-to-batch consistency

Hydroxyl Substituent Increases Hydrogen Bond Donor Count by +1 and Estimated TPSA by ~131% vs. Non-Hydroxylated Analog

The 5-hydroxy group in the target compound increases the hydrogen bond donor (HBD) count by 1 relative to the non-hydroxylated analog 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride (HBD = 3, per PubChem CID 49759488) [1]. The topological polar surface area (TPSA) of the non-hydroxylated analog is computed as 15.3 Ų; the addition of a hydroxyl group contributes approximately +20 Ų by the Ertl fragment method, yielding an estimated TPSA of ~35.3 Ų for the target compound—a ~131% increase. TPSA is a well-established correlate of aqueous solubility, with higher TPSA values generally predictive of improved solubility [2].

Physicochemical properties Drug-likeness Aqueous solubility TPSA

5-Hydroxy Handle Enables Five Distinct Derivatization Pathways Not Accessible with Non-Hydroxylated Analog

The secondary alcohol at the 5-position of the spirocyclic core provides a reactive functional group that enables at least five distinct derivatization reactions: (1) esterification with acyl chlorides or carboxylic acids, (2) Williamson ether synthesis with alkyl halides, (3) oxidation to the corresponding ketone, (4) carbamate formation with isocyanates, and (5) sulfonate ester formation with sulfonyl chlorides . The non-hydroxylated analog 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride (CAS 1198286-24-6) lacks this functional handle entirely, rendering these transformations impossible without de novo introduction of a hydroxyl or other reactive moiety through additional synthetic steps .

Synthetic versatility Derivatization handle Parallel library synthesis SAR exploration

High-Impact Application Scenarios for 9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride


Dual MOR Agonist / σ1R Antagonist Analgesic Development

The 2,9-diazaspiro[5.5]undecane scaffold is established in the patent literature as a core for dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists—a validated strategy for developing potent analgesics with reduced opioid-related adverse effects [1]. The 5-hydroxy variant provides a critical derivatization handle at a position that can modulate both potency and selectivity, enabling systematic SAR exploration around the spirocyclic core without requiring additional synthetic steps to install a reactive group. The higher predicted aqueous solubility (TPSA ~35.3 Ų vs. 15.3 Ų for the non-hydroxylated analog) may also improve formulation properties for in vivo efficacy studies [2].

CNS-Targeted Chemical Probe and Tool Compound Synthesis

The benzyl-substituted 2,9-diazaspiro[5.5]undecane scaffold has been implicated in GPCR modulator development, including orexin receptor antagonists and muscarinic receptor modulators relevant to CNS disorders [1]. The availability of batch-specific QC (NMR, HPLC, GC) ensures that probe compounds synthesized from this building block meet the rigorous purity and identity standards required for publication-quality pharmacological data, reducing the risk of confounding results from impure intermediates .

Parallel Library Synthesis for Kinase or GPCR Lead Optimization

The five distinct derivatization pathways enabled by the 5-hydroxy group (esterification, etherification, oxidation, carbamate formation, sulfonation) make this building block particularly suited for parallel library synthesis in lead optimization campaigns . Medicinal chemists can rapidly generate diverse analogs from a single intermediate, exploring vectors at the 5-position while maintaining the benzyl-2,9-diazaspiro[5.5]undecane core. This synthetic efficiency is not achievable with the non-hydroxylated analog, which would require a separate hydroxylation step for each library member.

Quote Request

Request a Quote for 9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.